1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring system, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid and sulfuric acid.
Attachment of the 4-methylbenzyl group: This step involves the reaction of the pyrazole derivative with 4-methylbenzyl chloride in the presence of a base.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group on the benzyl ring can undergo electrophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various bases and acids.
Scientific Research Applications
1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s pyrazole ring system is known for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring system can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-methyl-3-nitro-1H-pyrazole: Lacks the benzyl group, leading to different chemical and biological properties.
4-methyl-1H-pyrazole-3-carboxamide:
1-(4-methylbenzyl)-1H-pyrazole-3-carboxamide: Lacks the nitro group, leading to different biological activities.
The presence of the nitro group and the benzyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
1-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-11-3-5-12(6-4-11)9-21-8-7-14(18-21)17-16(23)15-13(22(24)25)10-20(2)19-15/h3-8,10H,9H2,1-2H3,(H,17,18,23) |
InChI Key |
OHPZETSESKWWJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NN(C=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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